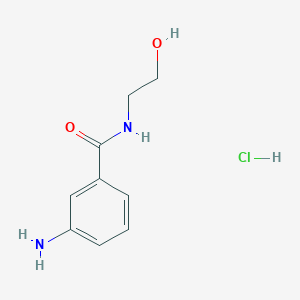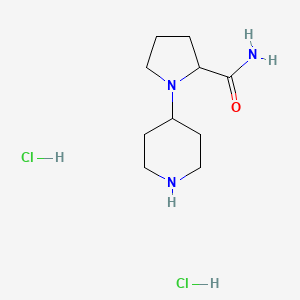![molecular formula C11H15ClN2O B1520483 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone hydrochloride CAS No. 1220036-52-1](/img/structure/B1520483.png)
2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone hydrochloride
Overview
Description
“2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone hydrochloride” is a chemical compound with the CAS Number: 1236262-17-1 . Its IUPAC name is 2-amino-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-phenylpropan-1-one hydrochloride .
Molecular Structure Analysis
The molecular weight of this compound is 316.83 . The InChI code is 1S/C18H20N2O.ClH/c19-17(12-14-6-2-1-3-7-14)18(21)20-11-10-15-8-4-5-9-16(15)13-20;/h1-9,17H,10-13,19H2;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight of 316.83 . More detailed properties are not available in the sources I found.Scientific Research Applications
Synthesis and Biological Activity
Cytotoxic Activity and Fluorescence Properties : A study focused on the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, designed based on structure–activity relationship studies of similar cytotoxic derivatives, showed promising in vitro cytotoxic activity against various cancer cell lines and studied fluorescence properties for potential bio-imaging applications (Jasna Kadrić et al., 2014).
Metal Complexes with Antimicrobial Properties : Research on mono- and dinuclear Ni(II) complexes constructed from quinazoline-type ligands highlighted their synthesis, characterization, and antimicrobial studies, presenting a new avenue for the development of antimicrobial agents (Lan‐Qin Chai et al., 2017).
Synthesis and Chemical Properties
Novel Synthetic Approaches : Studies have detailed efficient syntheses of imidazolo[1,2-a]pyridines and -[2, 1-a]isoquinolines, showcasing novel methodologies for constructing complex heterocyclic structures that could serve as valuable scaffolds in medicinal chemistry (A. Katritzky et al., 2000).
Synthesis of Heterocyclic Compounds : Another research effort elaborated on the synthesis of 1,2-dihydroisoquinolin-1-ylphosphonates through a three-component reaction, highlighting the versatility of isoquinoline derivatives in synthesizing phosphonate-containing compounds (Shengqing Ye et al., 2009).
Applications in Drug Discovery
Anticancer Activity : The synthesis and evaluation of oxazolo and oxazinoquinolinone derivatives have been explored for their anticancer activity, demonstrating the potential of isoquinoline derivatives in the development of novel anticancer agents (Nancy Talaat et al., 2022).
Antimicrobial Activity : The synthesis and antimicrobial activity of novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines and related heterocycles were investigated, showing promise against various pathogenic strains of bacteria and fungi (R. Zaki et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
2-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-7-11(14)13-6-5-9-3-1-2-4-10(9)8-13;/h1-4H,5-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHDVLKPPAMZFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Methyl-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B1520412.png)
![2-{[2-(4-Bromophenyl)-1,3-thiazol-4-yl]sulfanyl}acetic acid](/img/structure/B1520413.png)





![3-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1520420.png)
